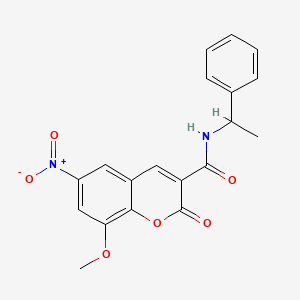

8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

Description

8-Methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a synthetic coumarin (chromene) derivative characterized by a methoxy group at position 8, a nitro group at position 6, and an N-(1-phenylethyl) carboxamide substituent at position 3 of the chromene backbone. Its structural features—electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring—influence its electronic properties, solubility, and interactions with biological targets .

Properties

IUPAC Name |

8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c1-11(12-6-4-3-5-7-12)20-18(22)15-9-13-8-14(21(24)25)10-16(26-2)17(13)27-19(15)23/h3-11H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMZSZKIDOOGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide typically involves multiple steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Nitration: The nitro group can be introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Amidation: The carboxylic acid group can be converted to the corresponding amide by reacting with an amine, such as 1-phenylethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.

Substitution: Chlorine or bromine for halogenation, sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Key Observations :

- Methoxy vs.

- Nitro Group Position : The 6-nitro substituent is shared with compound 11, suggesting possible similarities in electronic effects or bioactivity .

- Amide Variations : The 1-phenylethyl group in the target compound may enhance lipophilicity and receptor binding compared to sulfamoyl (compound 12) or piperidinyl (compound 11) groups .

Antimicrobial Activity

- THTT Derivatives : Analogs with 1-phenylethyl groups (e.g., 3-phenyl-5-(1-phenylethyl)-THTT) exhibit potent activity against Candida krusei and Staphylococcus aureus . This suggests the target compound’s 1-phenylethyl moiety may confer similar antifungal properties.

- Pyridine Derivatives: Compounds like 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-dihydropyridine show moderate antimicrobial activity (12–16 mm inhibition zones) , highlighting the role of the 1-phenylethyl group in microbial targeting.

Anticancer Potential

- KTH-13 Analogs: 4-Isopropyl-2,6-bis(1-phenylethyl)phenol induces apoptosis in cancer cells . While the target compound’s chromene core differs, the 1-phenylethyl group may similarly interact with apoptotic pathways.

Biological Activity

8-Methoxy-6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family, which is known for its diverse biological activities including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by:

- Methoxy Group : Enhances solubility and biological activity.

- Nitro Group : Often associated with increased reactivity and potential for biological interaction.

- Phenylethyl Substituent : May contribute to its pharmacological properties.

IUPAC Name : 8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide

Molecular Formula : C19H16N2O6

CAS Number : 799266-05-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as nitric oxide synthase (iNOS), leading to reduced nitric oxide production.

- Cell Signaling Modulation : It could modulate signaling pathways related to apoptosis and cell proliferation, potentially impacting cancer cell survival.

- Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals.

Anti-inflammatory Activity

Research indicates that compounds in the chromene family exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit nitric oxide production in macrophage cells, suggesting that this compound may also possess this activity.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation.

Case Studies

-

Study on Macrophage Cells : In vitro studies showed that the compound significantly reduced NO production in RAW 264.7 macrophage cells, demonstrating its anti-inflammatory potential.

- Results : IC50 values were comparable to standard anti-inflammatory drugs, indicating strong efficacy.

-

Cancer Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, with notable apoptosis induction observed in treated cells.

- Mechanism : The study suggested that the mechanism involved mitochondrial dysfunction and activation of caspase pathways.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other chromene derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Nitro Chromene | Lacks methoxy and phenylethyl groups | Moderate anti-inflammatory |

| 8-Methoxy Chromene | Lacks nitro group | Antioxidant properties only |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.